(1Z)-8-chloro-6-(4-chlorophenyl)-4,4,6-trimethyl-1-[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethylidene]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one
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Overview
Description
- This compound belongs to the class of 1,4-benzodiazepines and exhibits interesting pharmacological properties.
- It is a CCK-A (cholecystokinin A) antagonist, which plays a crucial role in various physiological processes, including pancreatic and biliary secretion, gall bladder contraction, and gut motility .
- The 1,4-benzodiazepine ring system has been widely studied for its pharmacological actions related to CCK receptors.
Preparation Methods
- The synthesis involves a five-step sequence starting from pyrrol-2-carbonitrile, which is converted to a key synthetic intermediate, N-(2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-1H-pyrrole-2-carboxamide.
- The key step includes the reaction of 2-bromopyrrole with zinc [314^C]-cyanide to form the cyano-labeled intermediate.
Chemical Reactions Analysis
- The compound undergoes various reactions, including oxidation, reduction, and substitution.
- Common reagents include oxidants (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and nucleophiles (e.g., Grignard reagents).
- Major products depend on the specific reaction conditions.
Scientific Research Applications
- In chemistry: Used as a probe for studying CCK receptors and their ligands.
- In biology: Investigated for its effects on gut motility and satiety.
- In medicine: Potential applications in gastrointestinal disorders and neuromodulation.
- In industry: Limited applications due to its specialized role.
Mechanism of Action
- The compound likely interacts with CCK-A receptors, modulating their activity.
- Molecular targets include receptor binding sites and downstream signaling pathways.
Comparison with Similar Compounds
- Uniqueness lies in its 1,4-benzodiazepine structure.
- Similar compounds include devazepide, FK480 (CCK-A antagonists), and GW5823 (CCK-A agonist).
Properties
Molecular Formula |
C31H23Cl2NO4 |
---|---|
Molecular Weight |
544.4 g/mol |
IUPAC Name |
(3Z)-6-chloro-9-(4-chlorophenyl)-9,11,11-trimethyl-3-[2-oxo-2-(2-oxochromen-3-yl)ethylidene]-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-trien-2-one |
InChI |
InChI=1S/C31H23Cl2NO4/c1-30(2)16-31(3,18-8-10-19(32)11-9-18)24-14-20(33)13-21-22(28(36)34(30)27(21)24)15-25(35)23-12-17-6-4-5-7-26(17)38-29(23)37/h4-15H,16H2,1-3H3/b22-15- |
InChI Key |
DPAXVOAHKBPRAA-JCMHNJIXSA-N |
Isomeric SMILES |
CC1(CC(C2=CC(=CC\3=C2N1C(=O)/C3=C\C(=O)C4=CC5=CC=CC=C5OC4=O)Cl)(C)C6=CC=C(C=C6)Cl)C |
Canonical SMILES |
CC1(CC(C2=CC(=CC3=C2N1C(=O)C3=CC(=O)C4=CC5=CC=CC=C5OC4=O)Cl)(C)C6=CC=C(C=C6)Cl)C |
Origin of Product |
United States |
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